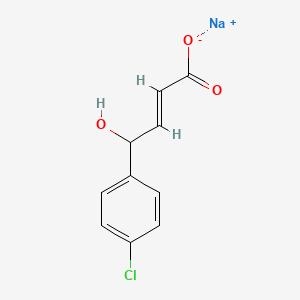

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate

Description

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate is a sodium salt of an α,β-unsaturated carboxylic acid derivative characterized by:

- An (E)-configured double bond at the C2 position.

- A 4-chlorophenyl group at the C4 position.

- A hydroxy group at the C4 position, adjacent to the aromatic ring.

- A carboxylate moiety stabilized by sodium, enhancing water solubility.

This compound likely serves as a pharmaceutical intermediate or active ingredient, leveraging the sodium salt for improved bioavailability. The 4-chlorophenyl group may contribute to lipophilicity and receptor binding, while the hydroxy group enables hydrogen bonding. Structural determination of such compounds often employs crystallographic tools like SHELX programs .

Properties

IUPAC Name |

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3.Na/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;/h1-6,9,12H,(H,13,14);/q;+1/p-1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMSNJCIQOFNOT-IPZCTEOASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10109992 | |

| Record name | Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430440-66-7 | |

| Record name | NCS-356 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0430440667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NCS-356 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F856TOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions often include:

Temperature: 60-80°C

Solvent: Ethanol or water

Catalyst: Sodium hydroxide

Industrial Production Methods

On an industrial scale, the production of sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate

Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations: Chlorophenyl vs. Methoxyphenyl

The 4-chlorophenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate, CAS 127427-28-5 ). Key differences include:

- Electronic Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups alter aromatic ring reactivity and dipole moments.

- Biological Interactions : Chlorine may enhance binding to hydrophobic pockets in enzymes or receptors.

Table 1: Substituent Comparison

| Compound | Substituent | Electronic Effect | logP (Estimated) |

|---|---|---|---|

| Sodium;(E)-4-(4-chlorophenyl)-... | 4-chlorophenyl | Withdrawing | ~2.5 |

| Ethyl 4-(4-methoxyphenyl)-4-oxo... | 4-methoxyphenyl | Donating | ~1.8 |

Functional Group and Salt/Esters Differences

The sodium carboxylate in the target compound contrasts with ethyl esters in analogs (e.g., (Z)-ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate, CAS 63913-14-4 ):

- Solubility : Sodium salts exhibit higher aqueous solubility than esters, critical for drug formulation.

- Stability : Esters may undergo hydrolysis under acidic/basic conditions, whereas sodium salts are more stable in physiological pH.

- Bioavailability : The ionic form facilitates rapid absorption in hydrophilic environments.

Table 2: Functional Group Impact

| Compound | Functional Group | Solubility (Water) | Stability |

|---|---|---|---|

| Sodium;(E)-4-(4-chlorophenyl)-... | Carboxylate (Na⁺) | High | High (pH 7.4) |

| Ethyl 4-(4-methoxyphenyl)-4-oxo... | Ester | Low | Moderate |

Isomerism: E vs. Z Configuration

The (E)-configuration of the target compound’s double bond differs from the (Z)-isomer observed in analogs like (Z)-ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate :

- Biological Activity : Isomerism can drastically alter receptor binding; for example, E-isomers may exhibit higher affinity in some therapeutic contexts.

Hydroxy vs. Oxo Groups

The C4 hydroxy group in the target compound contrasts with oxo groups in analogs (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate ):

- Hydrogen Bonding : The hydroxy group enables stronger hydrogen bonding, enhancing interactions with biological targets.

- Metabolic Pathways : Oxo groups may undergo reduction or conjugation, whereas hydroxy groups could participate in phase II metabolism (e.g., glucuronidation).

Biological Activity

Sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate, commonly referred to as NCS-356 sodium, is a compound of significant interest in biological research due to its potential therapeutic applications and enzyme inhibition properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8ClNaO3

- Molecular Weight : 236.62 g/mol

- CAS Number : 4013-24-5

- Physical State : Typically encountered as a sodium salt.

Sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate functions primarily as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively mimic these substrates, thereby occupying the active sites of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects depending on the specific enzymes targeted.

Enzyme Inhibition

The compound has shown potential in inhibiting several key enzymes involved in metabolic pathways:

- Cyclooxygenases (COX) : Involved in the inflammatory response.

- Lipoxygenases : Related to leukotriene synthesis, impacting asthma and allergic reactions.

By inhibiting these enzymes, sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Anti-inflammatory Effects

Research indicates that sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate displays significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Case Studies

- In Vitro Studies :

- A study evaluated the compound's effect on human fibroblast cells exposed to inflammatory stimuli. Results showed a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production when treated with sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate.

- Animal Models :

- In a rat model of arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation compared to control groups.

Toxicological Profile

The safety profile of sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate has been assessed through various toxicological studies:

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | NOAEL = 70 mg/kg/day |

| Developmental Toxicity | No observed adverse effects |

| Skin Sensitization | No safety concerns at current levels |

These findings suggest that the compound is relatively safe for use in therapeutic contexts, although further studies are warranted to confirm long-term safety.

Applications in Medicine

Due to its biological activity, sodium (E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Potential development into drugs aimed at treating conditions like arthritis and asthma.

- Enzyme Inhibitors : Its role as an inhibitor can be harnessed in drug design for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.